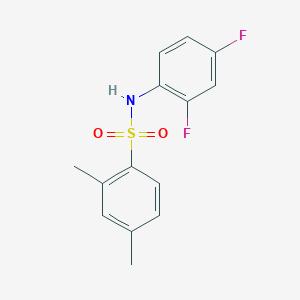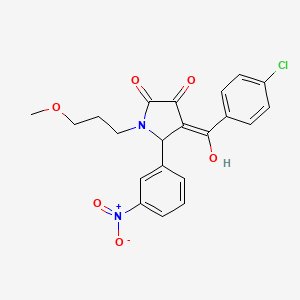![molecular formula C16H25NO B5466876 N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide](/img/structure/B5466876.png)
N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide, also known as Dibenzoylmethane (DBM), is a synthetic compound that belongs to the class of chalcones. DBM has been widely studied for its potential therapeutic applications due to its anti-inflammatory, anti-cancer, and antioxidant properties. In
Scientific Research Applications
DBM has been extensively studied for its potential therapeutic applications. It has been shown to possess anti-inflammatory, anti-cancer, and antioxidant properties. DBM has been found to inhibit the production of pro-inflammatory cytokines such as tumor necrosis factor-alpha (TNF-α) and interleukin-6 (IL-6) in various cell lines. It has also been shown to induce apoptosis in cancer cells by activating the intrinsic pathway of apoptosis. DBM has been reported to scavenge free radicals and protect cells from oxidative stress.
Mechanism of Action
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its anti-inflammatory effects by inhibiting the activation of nuclear factor-kappa B (NF-κB), a transcription factor that regulates the expression of pro-inflammatory cytokines. DBM has also been shown to activate the intrinsic pathway of apoptosis by inducing the release of cytochrome c from the mitochondria and activating caspases.
Biochemical and Physiological Effects:
DBM has been shown to possess a number of biochemical and physiological effects. It has been reported to inhibit the proliferation of cancer cells, induce apoptosis, and inhibit angiogenesis. DBM has also been shown to scavenge free radicals and protect cells from oxidative stress. In addition, DBM has been found to inhibit the production of pro-inflammatory cytokines and reduce inflammation in various cell lines.
Advantages and Limitations for Lab Experiments
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. DBM is also relatively inexpensive and has low toxicity. However, DBM has some limitations for lab experiments. It has poor solubility in water, which can limit its bioavailability. In addition, DBM has poor stability in acidic conditions, which can limit its use in certain experiments.
Future Directions
There are several future directions for research on DBM. One potential area of research is the development of new formulations of DBM that improve its solubility and bioavailability. Another area of research is the investigation of the mechanism of action of DBM, particularly its effects on the intrinsic pathway of apoptosis. Additionally, the potential therapeutic applications of DBM in the treatment of cancer and inflammatory diseases warrant further investigation.
Synthesis Methods
DBM can be synthesized by the condensation of benzil and acetone in the presence of a base such as sodium hydroxide. The reaction proceeds through an aldol condensation mechanism, leading to the formation of DBM as a yellow crystalline solid. The purity of DBM can be improved by recrystallization from ethanol.
properties
IUPAC Name |
N-[1-(2,4-dimethylphenyl)propyl]-2,2-dimethylpropanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H25NO/c1-7-14(17-15(18)16(4,5)6)13-9-8-11(2)10-12(13)3/h8-10,14H,7H2,1-6H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KGXOEZDWLXKXKM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C1=C(C=C(C=C1)C)C)NC(=O)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
247.38 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-[(3,5-dimethyl-1H-indol-2-yl)carbonyl]-1-phenyl-2-piperazinone](/img/structure/B5466810.png)
![N-(tert-butyl)-2-{[3-(2-furyl)acryloyl]amino}benzamide](/img/structure/B5466812.png)
![4-{4-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-1-piperazinyl}-6-(1-piperidinyl)pyrimidine](/img/structure/B5466818.png)
![N-(2-{1-[(5-tert-butyl-1H-pyrazol-3-yl)methyl]piperidin-3-yl}ethyl)methanesulfonamide](/img/structure/B5466826.png)
![7-(2,3-dihydro-1,4-benzodioxin-6-yl)pyrido[4,3-e][1,2,4]triazolo[5,1-c][1,2,4]triazin-6(7H)-one](/img/structure/B5466836.png)

![4-bromo-2-[3-(2-methoxyphenyl)acryloyl]phenyl 3-nitrobenzoate](/img/structure/B5466856.png)
![(3S*,4R*)-1-[3-(3,4-dimethoxyphenyl)propanoyl]-4-(hydroxymethyl)-3-piperidinol](/img/structure/B5466864.png)
![(3R*,3aR*,7aR*)-3-(3,5-difluorophenyl)-1-(3-methoxypropanoyl)octahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5466869.png)
![N-{[2-(2,4-difluorophenoxy)pyridin-3-yl]methyl}-3-isopropylisoxazole-5-carboxamide](/img/structure/B5466879.png)
![7-hydroxy-4-(4-methoxyphenyl)-8-methyl-6-[(3-methyl-1-piperidinyl)methyl]-2H-chromen-2-one](/img/structure/B5466889.png)
![(5-{[2-(4-chlorophenyl)morpholin-4-yl]carbonyl}-2-furyl)methanol](/img/structure/B5466904.png)
![3-isopropyl-6-(3-phenylpropyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B5466906.png)